![molecular formula C19H24N4O3 B2555269 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034436-82-1](/img/structure/B2555269.png)
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
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Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A significant application of compounds similar to 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is in the development of antimicrobial agents. Research by Hossan et al. (2012) has shown that derivatives of pyrimidinones, closely related to the compound , exhibit good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, which are standard reference drugs (Hossan et al., 2012). Similar findings are reported by Bondock et al. (2008), where synthesized heterocycles incorporating pyrimidinone moieties showed significant antimicrobial properties (Bondock et al., 2008).
Anticancer and Anti-inflammatory Applications
In the field of oncology and inflammation, compounds structurally similar to the specified chemical have been explored for their potential therapeutic effects. Su et al. (1986) synthesized analogues of aminopterin and folic acid, incorporating pyrimidinone structures, which showed significant anticancer activity in vitro and in vivo (Su et al., 1986). Additionally, Amr et al. (2007) reported the synthesis of pyrimidinones as anti-inflammatory agents, indicating their potential in treating inflammatory conditions (Amr et al., 2007).
properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-14(2)21-12-23(19(13)25)11-17(24)22-15-6-8-16(9-7-15)26-18-5-3-4-10-20-18/h3-5,10,12,15-16H,6-9,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPGZWWQKVFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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